Beyond staining, Brilliant Blue FCF has interesting applications in medical devices:
Brilliant Blue FCF, also known as Blue 1 or FD&C Blue No. 1, is a synthetic organic compound widely utilized as a blue colorant in various products, including processed foods, medications, dietary supplements, and cosmetics. It belongs to the triarylmethane dye class and is recognized by the E number E133 and color index 42090. This compound appears as a blue powder, is soluble in water and glycerol, and exhibits maximum absorption at approximately 628 nanometers . Brilliant Blue FCF is one of the oldest color additives approved by the Food and Drug Administration and is generally regarded as nontoxic and safe for consumption.
The chemical formula for Brilliant Blue FCF is C₃₇H₃₄N₂Na₂O₉S₃. It is typically found in its disodium salt form, although other salt forms such as diammonium, calcium, and potassium salts are also permitted for use . The dye can be combined with other colorants like tartrazine (E102) to create various shades of green.
Brilliant Blue FCF does not have a known mechanism of action in biological systems. Its primary function is as a colorant, and it likely interacts with surrounding molecules through weak interactions like van der Waals forces or hydrogen bonding.
Brilliant Blue FCF is generally considered safe for its intended uses []. However, some potential hazards exist:
The synthesis of Brilliant Blue FCF involves the condensation of 2-formylbenzenesulfonic acid with an appropriate aniline followed by oxidation. This process results in the formation of the dye's characteristic structure . The production method highlights its synthetic nature compared to natural dyes.
Brilliant Blue FCF finds extensive applications across various industries:
Additionally, it serves as a water tracer agent due to its ability to retain color over time and low toxicity .
Studies have explored the interactions of Brilliant Blue FCF with biological systems. For instance, it has been found to reduce cytotoxicity associated with amyloid-beta oligomers . Furthermore, its impact on platelet aggregation suggests potential therapeutic applications in managing bleeding disorders or enhancing surgical precision through visual indicators on medical devices .
Brilliant Blue FCF shares similarities with other synthetic dyes but maintains distinct characteristics that set it apart. Here are some comparable compounds:
Compound Name | Chemical Structure | Key Characteristics |
---|---|---|
Indigo Carmine | Disodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonate | Darker blue color; derived from plant-based indigo |
C.I. Acid Green 3 | C.I. Acid Green 3 (CAS#4680-78-8) | Greenish hue; used in textiles and food |
C.I. Acid Green 9 | C.I. Acid Green 9 (CAS#4857-81-2) | Similar applications; differs in sulfonic acid group |
Tartrazine | C.I. Food Yellow 4 | Yellow dye; often combined with Brilliant Blue FCF for green shades |
Brilliant Blue FCF's unique properties include its vivid blue hue, stability under various conditions, and low toxicity compared to many natural alternatives, which often suffer from instability or toxicity issues .
The synthesis of Brilliant Blue FCF involves a multi-step process optimized for industrial scalability. Key steps include:
Condensation Reaction:
2-formylbenzenesulfonic acid is reacted with a mixture of 3-[(N-ethyl-N-phenylamino)methyl]benzenesulfonic acid (EBASA) and its 2- and 4-isomers. This forms a leuco base precursor.
Oxidation:
The leuco base is oxidized using chromium or manganese compounds to form the final dye.
Purification:
The crude product is isolated as the disodium salt through filtration, centrifugation, and recrystallization.
Reaction Step | Key Components | Conditions | Outcome |
---|---|---|---|
Condensation | 2-formylbenzenesulfonic acid, EBASA | pH 7–9, 80–100°C | Leuco base precursor |
Oxidation | CrO₃ or MnO₂ | Acidic medium, 60–80°C | Chromophore formation |
Salt Formation | Sodium sulfate, sodium chloride | Aqueous solution, pH 4–5 | Disodium salt crystallization |
Mechanistic Insights:
The oxidation step introduces conjugated double bonds in the triarylmethane structure, enabling absorption of red light (628 nm). The sulfonic acid groups enhance water solubility and stability.
Brilliant Blue FCF’s structure features a triphenylmethane backbone with sulfonic acid substituents, critical for its color and stability.
Structural Feature | Functional Role | Source |
---|---|---|
Methine bridge (C=N) | Chromophore for light absorption | |
Sulfonic acid groups | Water solubility, ionic charge | |
Ethyl/phenyl substituents | Steric hindrance, stability |
Spectroscopic Application: UV-Vis spectroscopy is used to quantify Brilliant Blue FCF in food samples, with detection limits as low as 0.34 µg/L.
Brilliant Blue FCF is synthesized as a disodium salt but exists in multiple ionic forms, each with distinct properties.
Salt Type | CAS Number | Cation | Solubility | Applications |
---|---|---|---|---|
Disodium salt | 3844-45-9 | Na⁺ | High (water) | Food, cosmetics, pharmaceuticals |
Diammonium salt | 2650-18-2 | NH₄⁺ | Moderate | Industrial dyes |
Calcium salt | N/A | Ca²⁺ | Low | Lake pigments for coatings |
Aluminum lake | N/A | Al³⁺ | Insoluble | Textile and plastic colorants |
Crystallographic Behavior:
Thermal Stability: Decomposes at 283°C, retaining structural integrity under standard storage conditions.
Brilliant Blue FCF exhibits distinctive solubility patterns that reflect its ionic nature and molecular structure. The compound demonstrates excellent solubility in polar solvents, with water being the primary solvent of choice for most applications [1] [2] [3] [4] [5] [6]. Quantitative solubility data indicates that Brilliant Blue FCF achieves concentrations of at least 48 milligrams per milliliter in water, with some sources reporting concentrations up to 25 milligrams per milliliter under specific conditions [7] [8]. The complete dissolution in water is attributed to the presence of sulfonate functional groups and the disodium salt form, which create strong ionic interactions with polar water molecules [9] [10].
The compound also shows notable solubility in glycerol, another polar solvent, making it compatible with various cosmetic and pharmaceutical formulations [1] [4]. This solubility characteristic is particularly valuable in applications requiring viscous, polar media. Ethanol presents variable solubility properties, with sources indicating both slight solubility and moderate solubility depending on concentration and conditions [5] [6]. The European Union specifications classify Brilliant Blue FCF as "slightly soluble in ethanol," while other commercial sources report broader solubility ranges [6].
Interestingly, Brilliant Blue FCF demonstrates some solubility in ether, which is somewhat unexpected given its polar nature [5]. This behavior may be attributed to specific interactions between the aromatic components of the molecule and ether molecules, though detailed mechanistic studies are limited. In contrast, the compound shows minimal to no solubility in nonpolar solvents, as expected from its ionic character and multiple sulfonate groups [9] [10].
Solvent | Solubility | Concentration (mg/mL) | Notes |
---|---|---|---|
Water | Highly soluble | ≥48 (GlpBio), 25 (MCE) [7] [8] | Complete dissolution, pH dependent |
Glycerol | Soluble | Not specified [1] [4] | Compatible due to polar nature |
Ethanol | Slightly soluble to soluble | Not specified [5] [6] | Variable solubility reported |
Ether | Soluble | Not specified [5] | Compatible with polar characteristics |
Nonpolar solvents | Insoluble | Not applicable [9] [10] | Expected insolubility due to ionic nature |
The ultraviolet-visible absorption spectrum of Brilliant Blue FCF reveals characteristic absorption patterns that define its chromophoric properties. The compound exhibits three distinct absorption peaks in aqueous solution: a primary maximum at 628-632 nanometers and two secondary peaks at 309 and 405 nanometers [11] [12]. The primary absorption peak at approximately 628 nanometers is responsible for the intense blue coloration observed in solutions and represents the most significant optical characteristic of the compound [1] [13] [3] [14].
The molar extinction coefficient at the primary absorption maximum has been experimentally determined to be 80,000 liters per mole per centimeter at 625 nanometers, representing exceptionally strong light absorption [15]. Alternative studies have reported values of 4.8 × 10⁴ liters per mole per centimeter at 628 nanometers, indicating some variation depending on experimental conditions and measurement techniques [11]. These high extinction coefficients are characteristic of triarylmethane dyes and reflect the extensive conjugated system present in the molecular structure.
The absorption spectrum demonstrates concentration-dependent behavior, with higher concentrations (≥4.68 × 10⁻⁵ molar) showing alterations in peak shape due to molecular aggregation effects [11]. This self-aggregation phenomenon is common in dye molecules and must be considered when preparing analytical solutions. The Beer-Lambert relationship holds linearity only at lower concentrations, with deviations observed at higher concentrations due to these aggregation effects [11].
Spectroscopic studies have confirmed that Brilliant Blue FCF absorbs yellow light in the wavelength range of 560-650 nanometers, which explains why blue light is transmitted and the compound appears blue to the human eye [14]. The complementary color relationship is fundamental to understanding the visual perception of this dye in various applications.
Wavelength (nm) | Absorption Type | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Source/Application |
---|---|---|---|
309 | Secondary peak | Not reported [11] | Silver nanoparticle studies |
405 | Secondary peak | Not reported [11] | Silver nanoparticle studies |
628 | Primary maximum | 80,000 (literature) [15] | Open Colorimeter study |
630 | Primary maximum | Not specified [3] | Carl Roth specification |
632 | Primary maximum | 4.8 × 10⁴ [11] | Photo-oxidative study |
The thermal stability and degradation behavior of Brilliant Blue FCF has been characterized through multiple analytical approaches. The compound exhibits thermal stability up to approximately 230 degrees Celsius under standard atmospheric conditions [20]. Beyond this temperature, progressive degradation occurs, with the reported melting point of 283 degrees Celsius accompanied by simultaneous decomposition [13] [3] [21].
Thermogravimetric analysis studies indicate that the thermal degradation of Brilliant Blue FCF occurs through multiple pathways depending on environmental conditions. Under oxidative conditions with elevated temperatures, the degradation follows complex kinetic patterns that are highly dependent on heating rate, atmospheric composition, and sample morphology [22] [23]. The poor thermal stability noted in literature makes liquid chromatography-mass spectrometry the preferred analytical method for degradation studies rather than gas chromatography techniques [24] [22].
Kinetic analysis of thermal degradation reveals that the process follows pseudo-first-order kinetics under controlled conditions. Oxidative degradation studies using potassium persulfate under natural sunlight irradiation demonstrate that the degradation pathway progresses through intermediate species that retain dark blue coloration before ultimately yielding colorless products [24] [22]. The formation of these intermediates suggests a stepwise degradation mechanism involving the sequential breakdown of chromophoric and auxochrome groups.
Temperature-dependent stability studies for cosmetic applications indicate that Brilliant Blue FCF remains stable under acidic conditions (pH 3-5) up to 230 degrees Celsius but shows degradation at pH 6 and above [20]. This pH-temperature relationship is critical for formulation stability in various commercial applications. The compound demonstrates enhanced stability under light and acidic conditions compared to neutral or alkaline environments [25] [20].
Advanced oxidation processes, including Fenton and photo-Fenton reactions, provide insights into the degradation kinetics under oxidative stress conditions. These studies reveal that complete decolorization can be achieved with rate constants ranging from 0.052 to 0.253 per minute, depending on the specific oxidative system employed [26] [27]. The degradation efficiency and kinetic parameters are strongly influenced by the concentration of oxidizing agents, pH, and the presence of catalytic species [27] [23].
Temperature Range (°C) | Stability/Behavior | Notes |
---|---|---|
Room temperature - 80 | Stable under normal conditions [28] | Suitable for most applications |
80 - 230 | Stable for cosmetic applications [20] | Indonesian stability study |
230 - 283 | Thermal stability limit [20] | Upper thermal limit |
283+ | Decomposition temperature [13] [3] [21] | Melting point with decomposition |
Variable (kinetic dependent) | Degradation kinetics [22] [23] | Depends on heating rate, atmosphere |
High-Performance Liquid Chromatography represents the most widely adopted analytical technique for Brilliant Blue FCF determination, offering exceptional separation efficiency and quantitative precision across diverse sample matrices. Contemporary HPLC methodologies have evolved to incorporate advanced column technologies and optimized mobile phase systems that deliver superior analytical performance.
Mixed-mode chromatographic columns have emerged as particularly effective stationary phases for Brilliant Blue FCF analysis. The Newcrom BH column system, utilizing dimensions of 4.6×50 millimeters with 5 micrometer particles and 100 Angstrom pore size, demonstrates exceptional retention characteristics for this triarylmethane dye [1]. The optimal mobile phase composition consists of methanol and water in a 75:25 ratio, buffered with 0.75% sulfuric acid, operating at a flow rate of 1.0 milliliter per minute with ultraviolet detection at 400 nanometers [1]. This methodology exploits both hydrophobic and ion-exchange interactions, enabling effective separation of Brilliant Blue FCF from structurally similar compounds.
Ultra-fast liquid chromatographic approaches have revolutionized analysis timeframes while maintaining analytical integrity. The Acclaim PA2 column technology, featuring 3 micrometer particle size in a 3×75 millimeter format, achieves complete separation of multiple food colorants including Brilliant Blue FCF in less than 5 minutes [2]. The binary gradient system employs 20 millimolar diammonium hydrogen phosphate at pH 8.8 as the aqueous phase, with acetonitrile modification reaching 100% organic composition within 3.5 minutes [2]. Detection wavelengths of 254 nanometers provide adequate sensitivity for quantitative applications across various food matrices.
Contemporary ultra-high-performance liquid chromatography systems utilizing core-shell particle technology have demonstrated remarkable analytical capabilities. The Agilent Poroshell 120 HPH-C18 column, with dimensions of 3×100 millimeters and 2.7 micrometer particle size, enables simultaneous determination of ten synthetic colorants including Brilliant Blue FCF within 20 minutes [3]. The mobile phase gradient progresses from 2% to 95% methanol in 10 millimolar disodium hydrogen phosphate buffer at pH 7, with detection at 622 nanometers specifically optimized for blue colorants [3]. This methodology achieves limits of detection ranging from 0.017 to 0.025 milligrams per liter, with correlation coefficients exceeding 0.9991 [3].
Table 1: Comparative HPLC Separation Parameters for Brilliant Blue FCF
Column Type | Dimensions | Mobile Phase | Flow Rate | Detection | Analysis Time | LOD | Reference |
---|---|---|---|---|---|---|---|
Newcrom BH | 4.6×50 mm, 5 μm | MeOH/H₂O (75:25) + H₂SO₄ | 1.0 mL/min | UV 400 nm | Not specified | Not reported | [1] |
Acclaim PA2 | 3×75 mm, 3 μm | NH₄HPO₄/CH₃CN gradient | 0.709 mL/min | UV 254 nm | <5 minutes | Not reported | [2] |
Poroshell HPH-C18 | 3×100 mm, 2.7 μm | Na₂HPO₄/MeOH gradient | 0.50 mL/min | UV 622 nm | 20 minutes | 0.017-0.025 mg/L | [3] |
Advanced column technologies incorporating superficially porous particles demonstrate superior mass transfer characteristics, resulting in enhanced peak efficiency and reduced analysis times [4]. The cyano stationary phase chemistry exhibits particularly favorable selectivity for polar colorants, with resolution of critical peak pairs achieved through elevated ammonium acetate concentrations reaching 2% and gradient elution programs utilizing methanol [4]. These methodologies enable flow rates of 2.0 milliliters per minute due to reduced backpressure characteristics inherent to monolithic column designs [4].
Validation parameters for HPLC methodologies demonstrate exceptional analytical performance across multiple metrics. Precision studies indicate relative standard deviations typically below 5% for both retention time and peak area measurements [3]. Robustness evaluations confirm method reliability across deliberate variations in critical parameters including flow rate (±2%), injection volume (±2%), wavelength (±3 nanometers), pH (±0.15 units), and column temperature (±2°C) [3]. These comprehensive validation studies support regulatory compliance and ensure analytical reliability across diverse operational conditions.
Capillary electrophoresis methodologies incorporating large-volume sample stacking represent a paradigm shift in analytical sensitivity enhancement for Brilliant Blue FCF determination. These techniques overcome the inherent limitation of reduced optical pathlength in capillary systems through sophisticated on-capillary concentration mechanisms that can achieve sensitivity improvements of multiple orders of magnitude.
Large-Volume Sample Stacking methodology utilizes the conductivity differential between sample matrix and background electrolyte to achieve remarkable concentration effects [5]. The optimized system employs uncoated fused-silica capillaries with dimensions of 50.2 centimeters total length (40 centimeters to detector) and 50 micrometer internal diameter [5]. The background electrolyte consists of pH 10.0 buffer containing 7.0 millimolar β-cyclodextrin, with sample preparation in 50% aqueous ethanol to minimize conductivity [5]. Hydrodynamic injection at 2 pounds per square inch for 55 seconds introduces substantial sample volumes, followed by electrokinetic stacking at 25 kilovolts for precisely 3.0 minutes [5].
The stacking mechanism relies on the formation of a sharp boundary between the low-conductivity sample zone and high-conductivity background electrolyte [5]. When voltage is applied, analyte ions migrate rapidly through the sample zone until reaching the conductivity boundary, where they experience dramatic velocity reduction and concentrate into narrow bands [5]. Current monitoring provides real-time optimization, with stacking completion indicated when current reaches approximately 95% of maximum buffer-filled capillary values [5]. This methodology achieves detection limits ranging from 0.002 to 0.026 micrograms per milliliter for various food colorants including Brilliant Blue FCF [5].
Table 2: Capillary Electrophoresis Parameters for Enhanced Brilliant Blue FCF Detection
Parameter | LVSS Method | FASS Method |
---|---|---|
Capillary Dimensions | 50.2 cm × 50 μm I.D. | Paper channel |
Background Electrolyte | pH 10.0 + 7.0 mM β-cyclodextrin | Conductivity gradient |
Sample Matrix | 50% aqueous ethanol | Low conductivity solution |
Injection Method | Hydrodynamic (55 s, 2 psi) | Direct loading (5 μL) |
Stacking Voltage | 25 kV | Field gradient |
Enhancement Factor | Up to 100-fold | 100-fold |
Analysis Time | 3.0 min stacking + separation | 300 seconds total |
LOD Range | 0.002-0.026 μg/mL | Comparable sensitivity |
Field Amplified Sample Stacking represents an alternative approach utilizing electroosmotic flow manipulation to achieve simultaneous concentration and separation [6]. This methodology creates an electric field gradient within open paper channels through careful adjustment of background electrolyte concentration and electroosmotic flow levels [6]. Brilliant Blue FCF demonstrates approximately 100-fold concentration enhancement within 300 seconds, with sample consumption reduced to merely 5 microliters through direct channel loading [6]. The separation process completes within 30 seconds following the concentration phase, enabling rapid analytical throughput [6].
The theoretical foundation of large-volume sample stacking relies on the relationship between analyte velocity and local electric field strength. In regions of low conductivity, analytes experience elevated electric field strength and correspondingly higher migration velocities [5]. Upon entering high-conductivity zones, the reduced electric field dramatically decreases migration velocity, creating a focusing effect that concentrates analytes into narrow bands [5]. The enhancement factor scales proportionally with the conductivity ratio between sample and background electrolyte, enabling optimization through matrix selection [5].
Matrix effects present significant challenges in complex food samples, where endogenous compounds can disrupt stacking efficiency through conductivity modifications [5]. Successful application requires careful sample pretreatment to minimize matrix conductivity while preserving analyte integrity [5]. Alternative sample matrices including 0.5% ammonia solution in methanol provide comparable stacking performance while accommodating different sample types [5]. The selectivity of stacking depends on analyte electrophoretic mobility, enabling preferential concentration of specific compound classes [5].
Surface-Enhanced Raman Spectroscopy has emerged as a transformative analytical technique for Brilliant Blue FCF detection, particularly valuable for overcoming the inherent challenges associated with fluorescent dye analysis. The technique exploits the electromagnetic enhancement phenomena occurring at plasmonic metal surfaces to amplify Raman signals by factors of 10⁴ to 10¹², enabling detection at unprecedented sensitivity levels.
Advanced substrate fabrication utilizing electrochemical oxidation-reduction cycles has revolutionized SERS enhancement mechanisms [8] [9]. Screen-printed electrode substrates modified with gold-gold oxide hybrid structures (SPE-Au25) achieve enhancement factors of 5.5×10⁶ through synergistic electromagnetic and chemical enhancement mechanisms [8] [9]. The electromagnetic component derives from strong local field enhancement at rough metallic surfaces, while chemical enhancement results from charge transfer interactions between gold oxide species and analyte molecules [8] [9]. This dual enhancement mechanism provides superior performance compared to conventional gold nanostructures [8] [9].
Table 3: SERS Substrate Performance Characteristics for Brilliant Blue FCF Detection
Substrate Type | Enhancement Factor | Linear Range | LOD | Characteristic Peaks (cm⁻¹) | Stability | Reference |
---|---|---|---|---|---|---|
Au nanoparticles | Not specified | Qualitative | Not reported | Fluorescence suppression | Not reported | [7] |
SPE-Au25 | 5.5×10⁶ | 10⁻⁸ to 10⁻³ M | 10⁻⁸ M | 910, 1177, 1224, 1621 | 10 days (RSD 4.7%) | [8] [9] |
Gold nanostars | Not specified | ppb level | 0.5 ppb* | Multiple peaks | 20 days (RSD 4%) | [10] |
*For related dyes; specific BB FCF data not provided
Vibrational mode assignments for Brilliant Blue FCF SERS spectra provide structural confirmation and quantitative analysis capabilities [8] [9]. The characteristic peaks at 910, 1177, 1224, and 1621 wavenumbers correspond to in-plane carbon-hydrogen swing vibrations on benzene rings, carbon-carbon and carbon-hydrogen non-surface swing modes, carbon-nitrogen asymmetric telescopic vibrations, and carbon-nitrogen non-plane swing vibrations, respectively [8] [9]. The peak at 1621 wavenumbers serves as the primary quantitative marker, exhibiting linear response across the concentration range from 10⁻⁸ to 10⁻³ molar with relative standard deviations between 3.6 and 8.8% [8] [9].
Gold nanostar architectures with controlled aspect ratios represent the latest advancement in SERS substrate technology [10]. These multibranched structures provide enhanced electromagnetic field localization at sharp tips and junction points, creating numerous "hot spots" for signal amplification [10]. The GNS-5 configuration with highest aspect ratio achieves detection limits approaching 0.5 parts per billion for structurally related dyes, representing approximately 100-fold improvement over previously reported methodologies [10]. Long-term stability studies demonstrate consistent performance over 20 days with relative standard deviation of 4%, supporting practical analytical applications [10].
Reproducibility represents a critical consideration for SERS analytical applications, traditionally challenged by substrate heterogeneity and aggregation effects [10]. Contemporary approaches utilizing CTAC-capped gold nanostars eliminate the requirement for aggregating agents while maintaining exceptional enhancement capabilities [10]. Batch-to-batch reproducibility assessments demonstrate relative standard deviations below 5% across multiple substrate preparations, supporting standardized analytical protocols [10]. The solution-based detection format enables minimal sample preparation requirements, with analyte solutions simply mixed with nanoparticle suspensions in microwell plates [10].
Spectrophotometric methodologies continue to serve as fundamental analytical approaches for Brilliant Blue FCF quantification, particularly valued for their simplicity, cost-effectiveness, and broad applicability across diverse sample matrices. Contemporary spectrophotometric techniques have evolved to incorporate sophisticated sample preparation methodologies that address matrix interference challenges while maintaining analytical precision and accuracy.
Ionic liquid-based dispersive liquid-liquid microextraction represents a significant advancement in sample preparation for spectrophotometric analysis [13]. The methodology employs 1-decyl-3-methylimidazolium tetrafluoroborate as extraction solvent, achieving remarkable concentration enhancement through phase separation phenomena [13]. Linear calibration curves span concentrations from 1.5 to 150 micrograms per liter under optimized extraction conditions [13]. The technique achieves detection limits of 0.34 micrograms per liter based on three times the standard deviation of blank measurements [13]. Precision studies demonstrate relative standard deviations of 0.43% at 5 micrograms per liter and 0.82% at 140 micrograms per liter, confirming excellent analytical reproducibility [13].
Table 4: Spectrophotometric Quantification Methods for Brilliant Blue FCF in Complex Matrices
Method | Matrix Treatment | Detection Wavelength | Linear Range | LOD | RSD | Application | Reference |
---|---|---|---|---|---|---|---|
Direct UV-Vis | Aqueous solution | 630 nm | Not specified | Not reported | Not reported | Feed additives | [11] |
IL-DLLME | Ionic liquid extraction | 634 nm | 1.5-150 μg/L | 0.34 μg/L | 0.43-0.82% | Food/cosmetics | [13] |
Cloud point extraction | Triton X-100 | Not specified | 16.0-1300 ng/mL | 3 ng/mL | <4.57% | Food samples | [14] |
ATPS | PEG-4000/Na₂CO₃ | 634 nm | 0.25-750 ng/mL | 0.12 ng/mL | 3.14% | Water/food | [15] |
Cloud point extraction methodologies utilize surfactant-based phase separation to achieve analyte concentration and matrix simplification [14]. The optimized system employs Triton X-100 surfactant with careful control of solution pH, salt concentration, incubation time, and temperature parameters [14]. Linear calibration ranges extend from 16.0 to 1300 nanograms per milliliter for Brilliant Blue FCF under optimal extraction conditions [14]. Detection limits reach 3 nanograms per milliliter with relative standard deviations consistently below 4.57% for replicate measurements [14]. The methodology demonstrates excellent applicability across diverse food sample types with satisfactory recovery characteristics [14].
Aqueous two-phase systems utilizing polyethylene glycol and sodium carbonate provide an alternative approach for Brilliant Blue FCF preconcentration [15]. The PEG-4000/sodium carbonate system creates distinct aqueous phases with differential partitioning characteristics favoring analyte concentration in the polymer-rich phase [15]. Spectrophotometric measurements at 634 nanometers enable quantification across linear ranges from 0.25 to 750 nanograms per milliliter [15]. The methodology achieves detection limits of 0.12 nanograms per milliliter with relative standard deviations of 3.14% at 400 nanograms per milliliter [15]. Recovery studies in spiked samples demonstrate values between 96.0 and 102.2%, confirming analytical accuracy [15].
Electrochemical modification of spectrophotometric response enables degradation kinetic studies and matrix effect investigations [16]. Cyclic voltammetry studies on platinum electrodes in various sodium halide solutions demonstrate distinct degradation pathways dependent on counter-anion identity [16]. The spectrophotometric monitoring reveals four distinct absorption maxima: three in ultraviolet regions (255, 308, 409 nanometers) and the primary visible absorption at 630 nanometers [16]. Degradation studies indicate varying efficiency orders: iodide < sulfate < fluoride < chloride < bromide, with complete degradation achieved in 5-12 minutes under optimal electrochemical conditions [16].